5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic compound that features a fluorine atom, a methyl group, and a nitrile group attached to an imidazole ring Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated nitrile with a methylated imidazole precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to achieving high efficiency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different imidazole derivatives with altered electronic properties.
Scientific Research Applications
5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The imidazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-carbonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-1H-imidazole-2-carbonitrile: Lacks the methyl group, which can affect its reactivity and interactions.
5-Fluoro-1-methyl-1H-imidazole: Lacks the nitrile group, leading to different chemical behavior and applications.
Uniqueness
5-Fluoro-1-methyl-1H-imidazole-2-carbonitrile is unique due to the presence of both the fluorine and nitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H4FN3 |
---|---|
Molecular Weight |
125.10 g/mol |
IUPAC Name |
5-fluoro-1-methylimidazole-2-carbonitrile |
InChI |
InChI=1S/C5H4FN3/c1-9-4(6)3-8-5(9)2-7/h3H,1H3 |
InChI Key |
MLPKAWUQDQNANZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.